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Introduction

This technical guide provides a comprehensive initial characterization of Hydroxy Darunavir, a
primary metabolite of the potent HIV-1 protease inhibitor, Darunavir. Darunavir is a cornerstone
of highly active antiretroviral therapy (HAART) and is known for its high genetic barrier to
resistance. Understanding the properties of its metabolites is crucial for a complete picture of
its pharmacology, potential for drug-drug interactions, and overall therapeutic profile. This
document outlines the metabolic pathway leading to Hydroxy Darunavir, its anticipated
physicochemical properties, and expected pharmacological activity. Furthermore, it details
relevant experimental protocols for its isolation and characterization based on established
methodologies for Darunavir and its analogues.

Metabolic Pathway of Darunavir to Hydroxy
Darunavir

Darunavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome
P450 3A4 (CYP3A4) isoenzyme[1][2]. One of the principal metabolic routes is aliphatic
hydroxylation, resulting in the formation of Hydroxy Darunavir, also identified as metabolite
M23[3]. This oxidative transformation introduces a hydroxyl group onto the isobutyl moiety of
the Darunavir molecule.
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The metabolic conversion can be visualized through the following logical pathway:
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Figure 1: Metabolic conversion of Darunavir to Hydroxy Darunavir.

Physicochemical Properties

Based on its chemical structure, the following table summarizes the computed physicochemical
properties of Hydroxy Darunavir. These properties are essential for predicting its absorption,
distribution, metabolism, and excretion (ADME) characteristics.

Property Value Source
Molecular Formula C27H37N308S [3]
Molecular Weight 563.7 g/mol [3]

[(3aS,4R,6aR)-2,3,3a,4,5,6a-
hexahydrofuro[2,3-b]furan-4-yl]
N-[(2S,3R)-4-[(4-

IUPAC Name aminophenyl)sulfonyl-(2- 3]
hydroxy-2-
methylpropyl)amino]-3-
hydroxy-1-phenylbutan-2-

ylJcarbamate

XLogP3 15 [3]
Hydrogen Bond Donor Count 5 [3]
Hydrogen Bond Acceptor

ydrog p 11 3]
Count
Rotatable Bond Count 11 [3]
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Pharmacological Activity

The introduction of a hydroxyl group during metabolism often alters the pharmacological activity
of a parent drug. In the case of Darunauvir, its oxidative metabolites have been shown to
possess significantly reduced antiviral potency. It has been reported that all identified oxidative
metabolites of Darunavir exhibit at least 90% less activity against wild-type HIV compared to
the parent compound[4].

Compound Antiviral Activity (relative to Darunavir)

Darunavir 100%

Hydroxy Darunavir (and other oxidative
) <10%
metabolites)

This reduction in activity suggests that Hydroxy Darunavir is unlikely to contribute significantly
to the overall antiretroviral efficacy of Darunavir therapy.

Experimental Protocols

The following section outlines detailed methodologies for the isolation and characterization of
Hydroxy Darunavir, adapted from established protocols for Darunavir and its related
compounds.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes the generation of Hydroxy Darunavir from its parent compound using
a common in vitro model.
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Figure 2: Workflow for in vitro metabolism of Darunauvir.

Methodology:
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e Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver
microsomes (e.g., 0.5 mg/mL final concentration) and a phosphate buffer (e.g., 100 mM, pH
7.4).

o Substrate Addition: Add Darunavir (e.g., from a stock solution in methanol, final
concentration 1-10 uM). Pre-incubate the mixture at 37°C for 5 minutes.

e Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (e.g., 1
mM final concentration).

 Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) in a
shaking water bath.

o Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

o Protein Precipitation and Extraction: Vortex the mixture and centrifuge at high speed (e.qg.,
14,000 rpm for 10 minutes) to precipitate proteins.

o Sample Preparation for Analysis: Transfer the supernatant to a new tube, evaporate to
dryness under a stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS
analysis.

Isolation and Purification of Hydroxy Darunavir

This protocol outlines the separation of Hydroxy Darunavir from the metabolic reaction
mixture using High-Performance Liquid Chromatography (HPLC).
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Figure 3: Workflow for the isolation of Hydroxy Darunavir.

Methodology:
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o Chromatographic System: Utilize a preparative reverse-phase HPLC system with a C18
column.

» Mobile Phase: Employ a gradient elution using a mobile phase consisting of Solvent A (e.g.,
0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

« Injection and Elution: Inject the reconstituted sample from the in vitro metabolism
experiment. Elute the metabolites using a suitable gradient program to achieve separation.

o Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak
corresponding to the expected mass of Hydroxy Darunavir.

o Purity Assessment: Analyze the collected fractions using an analytical HPLC method to
assess purity.

 Lyophilization: Pool the pure fractions containing Hydroxy Darunavir and lyophilize to obtain
the isolated metabolite as a solid.

Structural Characterization

The identity of the isolated Hydroxy Darunavir can be confirmed using spectroscopic
techniques.

A. High-Resolution Mass Spectrometry (HRMS):

 Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
coupled with an electrospray ionization (ESI) source.

e Analysis: Infuse the isolated metabolite to obtain the accurate mass of the molecular ion. The
measured mass should correspond to the calculated exact mass of Hydroxy Darunavir
(C27H37N308S).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve the isolated Hydroxy Darunavir in a suitable deuterated
solvent (e.g., DMSO-d6).
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e Spectra Acquisition: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC)
spectra.

» Data Analysis: The NMR spectra should be consistent with the structure of Hydroxy
Darunavir, showing characteristic shifts for the protons and carbons, and correlations that
confirm the position of the newly introduced hydroxyl group on the isobutyl moiety.

Conclusion

Hydroxy Darunavir (M23) is a primary metabolite of Darunavir formed via CYP3A4-mediated
aliphatic hydroxylation. Based on available data for related metabolites, it is expected to have
significantly lower anti-HIV activity than the parent drug. The experimental protocols outlined in
this guide provide a framework for the in vitro generation, isolation, and structural
characterization of Hydroxy Darunavir, enabling further detailed pharmacological and
toxicological evaluation. A thorough understanding of Darunavir's metabolic fate is essential for
optimizing its clinical use and for the development of future antiretroviral agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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